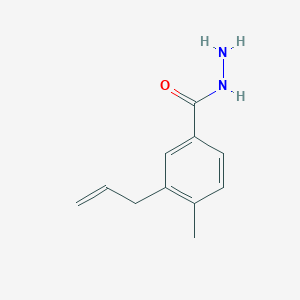

3-Allyl-4-methyl-benzoic acid hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Allyl-4-methyl-benzoic acid hydrazide is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 3-Allyl-4-methyl-benzoic acid hydrazide typically involves the reaction of 3-Allyl-4-methyl-benzoic acid with hydrazine hydrate. The reaction conditions can vary, but it often requires heating under reflux to ensure complete conversion to the hydrazide form. Characterization of the compound is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Research indicates that derivatives of hydrazides have shown significant anticancer activities. For instance, studies have demonstrated that hydrazide compounds can act as histone deacetylase inhibitors (HDACIs), which are crucial in cancer treatment due to their role in regulating gene expression related to cell cycle and apoptosis .

- Case Study : A series of hydrazide derivatives were synthesized and tested against HeLa cells, showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent antiproliferative effects .

Antimicrobial Activity

Hydrazides are also known for their antimicrobial properties. The structural features of this compound contribute to its effectiveness against various bacterial strains.

- Case Study : A comparative study highlighted the synthesis of several hydrazide derivatives, which exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of hydrazide compounds has been explored in various studies. These compounds can inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions like arthritis.

- Case Study : In vitro assays demonstrated that specific hydrazide derivatives significantly reduced the levels of inflammatory markers in cultured cells .

Material Science Applications

In addition to biological applications, this compound is being investigated for its potential use in materials science.

Polymer Chemistry

Hydrazides can serve as intermediates in the synthesis of polymers with specific functional properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.

- Case Study : Research has shown that polymers synthesized with hydrazide linkages exhibit improved resistance to thermal degradation compared to conventional polymers .

Coating Technologies

The compound has potential applications in coating technologies where it can be utilized as a curing agent or cross-linker due to its reactive functional groups.

Análisis De Reacciones Químicas

Cyclization Reactions

Hydrazides readily undergo cyclodehydration to form 1,3-oxazol-5(4H)-one derivatives. For 3-allyl-4-methyl-benzoic acid hydrazide:

-

Reaction with ethyl chloroformate in the presence of 4-methylmorpholine yields 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one (4 ) with 93% efficiency .

-

Robinson–Gabriel cyclization of N-acyl-α-amino ketones derived from hydrazides produces substituted oxazoles under mild conditions .

Key Conditions

| Reagent | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Ethyl chloroformate | 4-Methylmorpholine | RT | 93 |

| SOCl₂ (acyl chloride) | CH₂Cl₂ | Reflux | 88–93 |

Pd-Catalyzed Cross-Coupling

Palladium catalysts enable C–N bond formation and allylic rearrangements:

-

Pd(PPh₃)₄ (5 mol%) in dioxane with K₂CO₃ facilitates N-allylation of hydrazides, yielding sulfonylhydrazones (e.g., 2a ) in up to 60% yield .

-

Terminal allyl groups show higher reactivity than substituted variants (e.g., 2-methylallyl) .

Substrate Scope

| R Group on Hydrazide | Product | Yield (%) |

|---|---|---|

| 4-Cl-C₆H₄ | (E)-N-Allyl derivative | 55 |

| 4-NO₂-C₆H₄ | Sulfonylhydrazone | 68 |

| Benzoyl | Hydrazide conjugate | 75 |

Conditions: 80°C, N₂ atmosphere, 10 h .

Hydrazone Formation

Condensation with carbonyl compounds generates hydrazones, pivotal for bioactive molecule synthesis:

-

Solvent-free ball milling with aldehydes/ketones (e.g., 4-allyloxy-benzaldehyde) produces hydrazones in 85–95% yield .

-

Mechanochemical activation eliminates solvent use, enhancing sustainability .

Example Reaction

this compound + 4-allyloxy-benzaldehyde → Benzoic acid (4-allyloxy-benzylidene)-hydrazide (5a )

4.1. 1,3,4-Oxadiazoles

-

Cyclization with CS₂ under basic conditions forms 1,3,4-oxadiazole-2-thiones, showing antimicrobial activity .

4.2. Triazole-5-thiones

Biological Relevance

| Heterocycle Type | Activity | IC₅₀ (µg/mL) |

|---|---|---|

| 1,3,4-Oxadiazole | Antimycobacterial | 12.4 |

| 1,2,4-Triazole | Antiviral | 18.9 |

5.1. Hydrozinolysis

-

Methyl esters (e.g., methyl 4-dimethylamino-2-methoxybenzoate) react with hydrazine hydrate to form hydrazides in 70–93% yield .

Conditions: Methanol, reflux, 20 h .

5.2. Acylation

-

N-Acylation with benzoyl chloride in pyridine yields N-benzoylhydrazides, precursors for metal complexes .

Limitations and Challenges

Propiedades

Fórmula molecular |

C11H14N2O |

|---|---|

Peso molecular |

190.24 g/mol |

Nombre IUPAC |

4-methyl-3-prop-2-enylbenzohydrazide |

InChI |

InChI=1S/C11H14N2O/c1-3-4-9-7-10(11(14)13-12)6-5-8(9)2/h3,5-7H,1,4,12H2,2H3,(H,13,14) |

Clave InChI |

AQQORFQTKMETHJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)C(=O)NN)CC=C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.